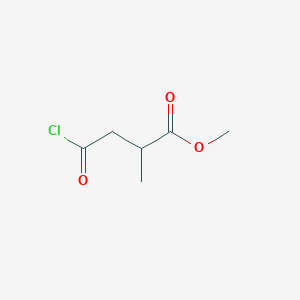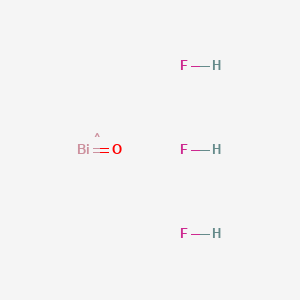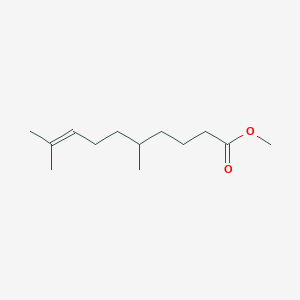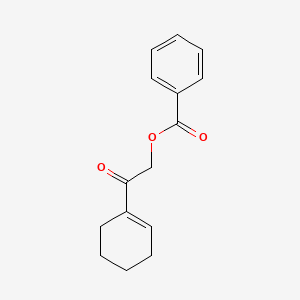![molecular formula C11H15N5OS B14596903 2-{[4-(Morpholin-4-yl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide CAS No. 59886-64-5](/img/structure/B14596903.png)
2-{[4-(Morpholin-4-yl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(Morpholin-4-yl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide is a heterocyclic compound that features a morpholine ring attached to a pyridine ring, which is further linked to a hydrazine carbothioamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Morpholin-4-yl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide typically involves the condensation of 4-(morpholin-4-yl)pyridine-2-carbaldehyde with thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions for several hours. The product is then purified by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-{[4-(Morpholin-4-yl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazine carbothioamide group to hydrazine or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine or amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in coordination chemistry.
Medicine: Explored for its potential anti-inflammatory and anti-tumor activities.
作用機序
The mechanism of action of 2-{[4-(Morpholin-4-yl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The morpholine and pyridine rings can facilitate interactions with various biological targets, while the hydrazine carbothioamide group can form hydrogen bonds or coordinate with metal ions.
類似化合物との比較
Similar Compounds
2-(Morpholin-4-yl)pyridine: A simpler analog lacking the hydrazine carbothioamide group.
4-(Morpholin-4-yl)pyridine-2-carbaldehyde: A precursor in the synthesis of the target compound.
Thiosemicarbazide: A key reagent used in the synthesis.
Uniqueness
2-{[4-(Morpholin-4-yl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide is unique due to the presence of both the morpholine and pyridine rings, as well as the hydrazine carbothioamide group
特性
CAS番号 |
59886-64-5 |
|---|---|
分子式 |
C11H15N5OS |
分子量 |
265.34 g/mol |
IUPAC名 |
[(4-morpholin-4-ylpyridin-2-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C11H15N5OS/c12-11(18)15-14-8-9-7-10(1-2-13-9)16-3-5-17-6-4-16/h1-2,7-8H,3-6H2,(H3,12,15,18) |
InChIキー |
NSNVYCPZBQSHCS-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=CC(=NC=C2)C=NNC(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Chloro-7-(trifluoromethyl)benzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14596821.png)
![1-Benzyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide](/img/structure/B14596832.png)


![Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14596854.png)





![2H-1,4,8-Oxadiazecine, octahydro-4,8-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14596892.png)


